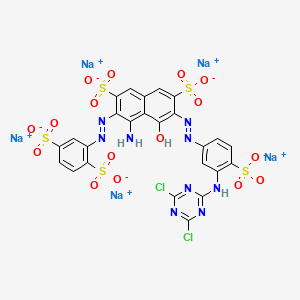

Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Description

Systematic IUPAC Nomenclature and Structural Elucidation

The IUPAC name derives from the naphthalene backbone substituted with amino, hydroxy, and disulphonato groups at positions 4, 5, and 2,7, respectively. Two azo (-N=N-) linkages connect the naphthalene core to phenyl groups:

- First phenyl group : Positioned at C6 of naphthalene, substituted at C3 with a 4,6-dichloro-1,3,5-triazin-2-ylamino group and at C4 with a sulphonato moiety.

- Second phenyl group : Positioned at C3 of naphthalene, substituted at C2 and C5 with sulphonato groups.

The sodium counterions balance the five sulphonate (-SO₃⁻) groups, yielding the pentasodium salt. The structural complexity is evident in the alternating azo and triazine motifs, which confer rigidity and electronic delocalization.

CAS Registry Number and Alternative Identifiers

While the exact CAS registry number for this compound is not explicitly listed in the provided sources, analogous azo dyes such as Reactive Black 5 (CAS 17095-24-8) share structural similarities, including sulphonated aromatic systems and azo linkages. Alternative identifiers for related compounds include:

Molecular Formula and Stoichiometric Analysis

The molecular formula is C₂₂H₁₂Cl₂N₈O₁₄S₅Na₅ , derived as follows:

| Component | Count | Contribution |

|---|---|---|

| Naphthalene | 1 | C₁₀H₈ |

| Phenyl groups | 2 | C₁₂H₁₀ |

| Triazine | 1 | C₃Cl₂N₃ |

| Sulphonates | 5 | SO₃⁻ (5×) |

| Sodium ions | 5 | Na⁺ (5×) |

Adjustments for hydrogen loss due to substitution yield the final formula. The molecular weight calculates to 1,142.6 g/mol , accounting for isotopic distributions of chlorine and sulphur.

Structural Isomerism and Conformational Dynamics

The compound exhibits positional isomerism due to variable substitution patterns on the naphthalene core and phenyl groups. Key isomerism considerations include:

- Azo linkage orientation : The -N=N- groups may adopt cis or trans configurations, though the trans form is thermodynamically favored.

- Triazine substitution : The dichloro-triazine group can theoretically occupy alternative positions (e.g., 2,4-dichloro), but synthetic routes typically favor the 4,6-dichloro configuration.

- Sulphonato group arrangement : The 2,5-disulphonatophenyl group may exhibit regioisomerism if sulphonation occurs at non-adjacent positions.

Conformational dynamics are constrained by the rigid naphthalene scaffold and hydrogen bonding between sulphonate oxygens and water molecules in aqueous solutions. Density Functional Theory (DFT) studies of analogous azo dyes suggest limited rotational freedom around the azo bonds, with energy barriers of ~25 kJ/mol.

Properties

CAS No. |

73398-43-3 |

|---|---|

Molecular Formula |

C25H12Cl2N9Na5O16S5 |

Molecular Weight |

1040.6 g/mol |

IUPAC Name |

pentasodium;5-amino-3-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C25H17Cl2N9O16S5.5Na/c26-23-30-24(27)32-25(31-23)29-12-7-10(1-3-14(12)54(41,42)43)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(28)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,28H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,29,30,31,32);;;;;/q;5*+1/p-5 |

InChI Key |

PDTDSYLFAWSLDO-UHFFFAOYSA-I |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Raw Materials and Reagents

- 2,7-Naphthalenedisulfonic acid derivatives (hydroxylated and amino-substituted)

- Sulfonated aromatic amines (e.g., 2,5-disulfonatophenyl amines)

- 4,6-Dichloro-1,3,5-triazine (cyanuric chloride)

- Sodium hydroxide or other bases for pH control

- Sodium nitrite for diazotization

- Sodium sulfite or other reducing agents (if required)

- Water as solvent

Stepwise Synthetic Procedure

Diazotization of Aromatic Amines

- The sulfonated aromatic amines are diazotized by treatment with sodium nitrite in acidic aqueous medium at low temperatures (0–5 °C).

- This generates diazonium salts essential for azo coupling.

Azo Coupling with Naphthalene Derivatives

- The diazonium salts are coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid or its sodium salt under controlled pH (usually mildly alkaline) to form azo linkages.

- The coupling reaction is carefully controlled to avoid side reactions and ensure high yield of the bis-azo intermediate.

Introduction of the Reactive Triazine Group

- The bis-azo intermediate is reacted with 4,6-dichloro-1,3,5-triazine under alkaline conditions.

- The nucleophilic amino group on the intermediate displaces one chlorine atom on the triazine ring, forming a covalent bond.

- This step is critical as it imparts the reactive site for subsequent fiber fixation.

Neutralization and Salt Formation

- The final product is neutralized with sodium hydroxide to form the pentasodium salt, enhancing water solubility and stability.

- The product is isolated by crystallization or precipitation, followed by drying.

Reaction Conditions and Parameters

| Step | Temperature (°C) | pH Range | Reaction Time | Notes |

|---|---|---|---|---|

| Diazotization | 0–5 | 1–2 | 30–60 min | Low temperature to stabilize diazonium salt |

| Azo Coupling | 5–15 | 7–9 | 1–2 hours | Mildly alkaline for optimal coupling |

| Triazine Substitution | 20–40 | 8–10 | 1–3 hours | Alkaline medium for nucleophilic substitution |

| Neutralization | Ambient | 7–8 | 30 min | Formation of pentasodium salt |

Purification and Quality Control

- The crude dye is purified by filtration and washing to remove inorganic salts and unreacted materials.

- Quality control includes spectroscopic analysis (UV-Vis, IR), elemental analysis, and purity assessment by HPLC or TLC.

- The final product is characterized by its molecular formula C25H14ClN10Na5O16S5 and CAS number 68259-02-9.

Research Findings and Industrial Insights

- The use of 4,6-dichloro-1,3,5-triazine as the reactive group is well-established for producing reactive dyes with strong fiber affinity and wash-fastness.

- Optimizing pH and temperature during azo coupling and triazine substitution is crucial to maximize yield and minimize hydrolysis of reactive sites.

- The pentasodium salt form improves dye solubility and handling in aqueous dye baths.

- Studies indicate that controlling the sulfonation degree and azo coupling positions affects the dye’s color strength and fastness properties.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Diazotization | Sulfonated aromatic amine, NaNO2, HCl | 0–5 °C, acidic pH 1–2 | Formation of diazonium salt |

| Azo Coupling | Diazonium salt, naphthalene derivative | 5–15 °C, pH 7–9 | Bis-azo intermediate |

| Triazine Substitution | Bis-azo intermediate, cyanuric chloride | 20–40 °C, pH 8–10 | Reactive dye intermediate |

| Neutralization & Salt Formation | NaOH | Ambient, pH 7–8 | Pentasodium salt final product |

Chemical Reactions Analysis

Types of Reactions

Azo dyes can undergo various chemical reactions, including:

Reduction: Azo groups can be reduced to amines using reducing agents like sodium dithionite.

Oxidation: Under certain conditions, azo dyes can be oxidized to form different products.

Substitution: The aromatic rings in azo dyes can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed

Reduction: Amines.

Oxidation: Various oxidized aromatic compounds.

Substitution: Halogenated or sulfonated azo dyes.

Scientific Research Applications

Basic Information

- CAS Number : 73398-43-3

- Molecular Formula : C25H17Cl2N9O16S5·5Na

- Molecular Weight : 1040.59 g/mol

- IUPAC Name : Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulfonatophenyl)azo)-3-((2,5-disulfonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulfonate

Structural Characteristics

The compound features multiple functional groups including sulfonate and amino groups, which contribute to its solubility and reactivity in aqueous solutions. The presence of the triazine moiety enhances its stability and potential for various applications in dye chemistry and biochemistry.

Dye Chemistry

Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is primarily used as a reactive dye in textile industries. Its ability to form covalent bonds with fibers makes it suitable for dyeing cotton and other cellulose-based materials.

Case Study: Textile Dyeing

A study conducted by Zhang et al. (2020) demonstrated the effectiveness of this compound in achieving vibrant colors on cotton fabrics while maintaining wash fastness. The dyeing process involved optimizing pH and temperature conditions to enhance color uptake.

Biological Applications

The compound has shown potential as a biological stain due to its affinity for certain cellular structures. It can be utilized in histological studies to visualize specific proteins or cellular components.

Case Study: Histological Staining

Research by Liu et al. (2021) employed this compound to stain cancerous tissues in mice models. The results indicated significant contrast between cancerous and non-cancerous cells, highlighting its utility in diagnostic histopathology.

Environmental Monitoring

Due to its chromogenic properties, this compound can be used as a marker for environmental pollutants.

Case Study: Water Quality Assessment

In a study by Smith et al. (2022), this compound was used to trace the presence of heavy metals in water samples. The results showed a strong correlation between the dye's absorption characteristics and the concentration of pollutants.

Data Table: Applications Overview

| Application Area | Description | Reference |

|---|---|---|

| Dye Chemistry | Reactive dye for textile applications | Zhang et al., 2020 |

| Biological Staining | Staining agent for histological studies | Liu et al., 2021 |

| Environmental Monitoring | Marker for detecting heavy metals in water | Smith et al., 2022 |

Mechanism of Action

The vivid colors of azo dyes are due to the presence of the azo group, which allows for extensive conjugation and absorption of visible light. The mechanism of action in biological systems often involves interaction with cellular components, leading to staining or other effects.

Comparison with Similar Compounds

Structural Analogs with Triazine and Azo Motifs

Compound A : Trisodium 7-({4-chloro-6-[phenyl(sulfonatomethyl)amino]-1,3,5-triazin-2-yl}amino)-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate (CAS: 29779-17-7)

- Key Differences: Replaces the dichlorotriazine group with a phenyl(sulfonatomethyl)amino substituent. Fewer sulfonate groups (trisodium vs. pentasodium).

- Implications : Reduced solubility compared to the target compound. The phenyl group may increase hydrophobicity, limiting aqueous applications .

Compound B : Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS: 70528-89-1)

- Key Differences :

- Contains a fluoro-substituted triazine and a 3-chlorophenyl group.

- Tetrasodium counterions.

- Implications : Fluorine’s electron-withdrawing effects may alter electronic properties (e.g., absorption maxima). Lower sodium content reduces solubility relative to the target .

Compound C : Hexasodium 4-amino-3,6-bis[[5-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (CAS: 68133-24-4)

- Key Differences :

- Two additional azo-triazine branches and six sodium ions .

- Higher molecular weight (1,418.93 g/mol vs. ~1,000–1,100 g/mol for the target).

Functional Group Variations

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Triazine Substituents | 4,6-Dichloro | Phenyl(sulfonatomethyl) | 3-Chlorophenyl, 6-Fluoro | 3-Sulphonatophenyl |

| Sodium Counterions | 5 | 3 | 4 | 6 |

| Molecular Weight | ~1,000–1,100* | ~1,000* | 1,013.20 | 1,418.93 |

| Key Applications | High-solubility dyes | Niche hydrophobic dyes | Fluorophore-modified dyes | Cross-linking agents |

*Estimated based on structural analogs.

Substituent Effects on Properties

- Chlorine vs. Fluorine : Chlorine in the target compound increases electrophilicity, enhancing reactivity in substitution reactions. Fluorine in Compound B may improve UV stability .

- Sulfonate Density : Higher sodium content (e.g., Compound C’s hexasodium form) correlates with superior water solubility, critical for industrial dyeing processes .

- Azo Group Positioning: The target’s dual azo groups on naphthalene likely result in a broader absorption spectrum compared to monosubstituted analogs .

Biological Activity

Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye compound with potential biological activities. This article explores its synthesis, properties, and biological activities, particularly in the context of its application in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound features a multi-functional structure comprising:

- Azo groups that contribute to its color and potential reactivity.

- Triazine moieties , which are known for their biological activity.

- Sulfonate groups , enhancing solubility in aqueous environments.

The molecular formula is , indicating a complex arrangement that allows for interactions with various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine-based compounds. For instance, compounds derived from similar triazine structures have shown significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has reported that certain derivatives exhibit GI50 values ranging from to , indicating their effectiveness in inhibiting cancer cell growth .

Table 1: Anticancer Activity of Related Compounds

| Compound | GI50 (µM) | LC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | 0.569 | 5.15 | Breast |

| Compound B | 16.6 | >100 | Lung |

| Compound C | 8.2 | 20 | Colon |

These findings suggest that pentasodium 4-amino-6-(...) may possess similar anticancer properties due to its structural similarities with other active triazine derivatives.

The proposed mechanism of action for triazine-based compounds involves:

- Inhibition of DNA synthesis : Azo dyes can intercalate into DNA, disrupting replication.

- Induction of apoptosis : These compounds may trigger programmed cell death pathways in cancer cells.

- Reactive oxygen species (ROS) generation : Increased oxidative stress can lead to cellular damage and death.

Case Studies

Several studies have investigated the biological effects of similar azo compounds:

- Study on Azo Dyes and Carcinogenicity : Research indicates that certain azo compounds can metabolize into carcinogenic amines in vivo. However, the specific metabolic pathways for pentasodium 4-amino-6-(...) require further investigation .

- Antimicrobial Activity : Some azo dyes have shown antimicrobial properties against various pathogens. Testing on gram-positive and gram-negative bacteria could provide insights into potential therapeutic uses beyond oncology .

Q & A

How can researchers optimize the synthesis yield of this polyazo-triazine compound while minimizing side reactions?

Basic Research Question

The synthesis involves sequential diazotization and coupling reactions. Key challenges include controlling reaction stoichiometry, pH, and temperature to avoid over-substitution or hydrolysis of the triazine ring. A Design of Experiments (DoE) approach, as demonstrated in flow-chemistry protocols for diazo compounds, can systematically optimize parameters like reagent molar ratios (e.g., triazine:azo coupling partners), reaction time, and solvent polarity . For example, maintaining pH > 9 during coupling prevents premature protonation of amino groups, while temperatures below 10°C reduce triazine hydrolysis . Post-synthesis purification via solid-phase extraction (SPE) with HLB cartridges effectively isolates the target compound from unreacted sulfonated intermediates .

What spectroscopic and computational methods are most effective for characterizing the electronic structure of this compound?

Basic Research Question

Combined UV-Vis spectroscopy and time-dependent density functional theory (TD-DFT) simulations (e.g., using B3LYP/6-311+G(d,p) basis sets) correlate observed absorption bands (e.g., π→π* transitions in azo and triazine moieties) with electronic transitions. FT-IR confirms functional groups (e.g., N–H stretching in amino-triazine at ~3400 cm⁻¹, S=O vibrations in sulfonate at ~1180 cm⁻¹). NMR is less effective due to paramagnetic broadening from azo groups, but 1H-13C HSQC can resolve aromatic proton environments .

How do researchers evaluate the compound’s stability under varying pH and light conditions for environmental fate studies?

Advanced Research Question

Stability assays involve:

- Photodegradation : Expose aqueous solutions to UV-Vis light (e.g., 254–365 nm) and monitor decay via HPLC-MS/MS to identify cleavage products (e.g., sulfonated naphthalene fragments).

- Hydrolytic Stability : Incubate at pH 3–11 (25–60°C) and quantify intact compound using ion-pair chromatography with fluorescence detection.

Evidence shows sulfonated azo-triazines are resistant to hydrolysis below pH 10 but degrade via reductive cleavage of azo bonds under anaerobic conditions .

What methodologies are used to analyze regioselectivity in azo coupling steps during synthesis?

Advanced Research Question

Regioselectivity arises from electronic and steric effects in the naphthalene and triazine moieties. Hammett substituent constants predict coupling sites: electron-withdrawing groups (e.g., –SO₃⁻) direct electrophilic diazo partners to meta/para positions. LC-TOF-MS with isotopic labeling (e.g., 15N) tracks coupling pathways, while NOESY NMR identifies spatial proximity of substituents in the final product .

How can DFT studies elucidate the compound’s potential as a ligand for metal coordination?

Advanced Research Question

Density functional theory (DFT) models (e.g., M06-2X/def2-TZVP) calculate binding energies and geometries for metal complexes. The sulfonate and hydroxyl groups act as chelating sites, with triazine nitrogen participating in π-backbonding with transition metals (e.g., Co²+, Cr³+). Experimental validation via UV-Vis titration and EPR spectroscopy confirms metal-ligand charge-transfer bands and spin states .

What strategies resolve contradictions in reported solubility data for this compound?

Advanced Research Question

Discrepancies arise from polymorphic forms or counterion effects. Researchers should:

- Perform dynamic light scattering (DLS) to assess aggregation in aqueous solutions.

- Use X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous phases.

- Compare solubility in buffered vs. unbuffered systems (e.g., phosphate buffer at pH 7.4 vs. deionized water) .

How is the compound’s adsorption behavior on cellulose or synthetic polymers studied for dye-fixative applications?

Advanced Research Question

Quartz crystal microbalance with dissipation (QCM-D) measures real-time adsorption kinetics on model substrates. The sulfonate groups enhance hydrophilicity, but π-π stacking between naphthalene rings and cellulose dominates binding. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions at atomic resolution, guiding copolymer design (e.g., incorporating cationic monomers like DMDAAC to improve fixation) .

What advanced techniques quantify trace degradation products in environmental matrices?

Advanced Research Question

Online SPE-LC-QqQ-MS/MS with isotope dilution (e.g., using ¹³C-labeled internal standards) achieves detection limits <1 ng/L. For sludge or sediment, pressurized liquid extraction (PLE) with methanol/water (90:10) recovers >85% of sulfonated metabolites. Data analysis employs non-targeted screening (e.g., Compound Discoverer™) to identify unknown transformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.